molecular formula C14H16O3 B031757 2-(4-Cyclohexylphenyl)-2-oxoacetic acid CAS No. 162405-05-2

2-(4-Cyclohexylphenyl)-2-oxoacetic acid

Cat. No. B031757
M. Wt: 232.27 g/mol
InChI Key: ZMUILYWXYPGUQC-UHFFFAOYSA-N
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Description

“4-cyclohexylphenylboronic acid” is a type of organoboron compound . It’s a relatively stable, readily prepared, and generally environmentally benign reagent .


Synthesis Analysis

The synthesis of similar compounds often involves the Friedel-Crafts reaction . For example, the reaction of cyclohexylbenzene with ethyl α-chloro-α-(methylthio) acetate and α-chloro-α-(methylthio) acetonitrile can afford ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate and 2-methylthio-2-(4-cyclohexylphenyl) acetonitrile, respectively .


Molecular Structure Analysis

The molecular formula of “4-cyclohexylphenylboronic acid” is CHBO . Its average mass is 204.073 Da and its monoisotopic mass is 204.132156 Da .


Chemical Reactions Analysis

“4-cyclohexylphenylboronic acid” is often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-cyclohexylphenylboronic acid” are tailored for application under specific SM coupling conditions .

Safety And Hazards

While specific safety data for “2-(4-Cyclohexylphenyl)-2-oxoacetic acid” is not available, similar compounds like phenylboronic acid are considered hazardous. They can be harmful if swallowed and precautions should be taken to avoid contact with skin and eyes .

properties

IUPAC Name

2-(4-cyclohexylphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUILYWXYPGUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclohexylphenyl)-2-oxoacetic acid

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